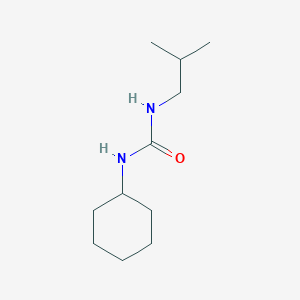

1-Cyclohexyl-3-isobutylurea

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60392-17-8 |

|---|---|

Molekularformel |

C11H22N2O |

Molekulargewicht |

198.31 g/mol |

IUPAC-Name |

1-cyclohexyl-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C11H22N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

KSXZTCUHMYITTO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

mechanism of action of 1-Cyclohexyl-3-isobutylurea in cellular models

An In-Depth Technical Guide to the Cellular Mechanism of Action of 1-Cyclohexyl-3-isobutylurea and Related Urea-Based Soluble Epoxide Hydrolase Inhibitors

Authored by: A Senior Application Scientist

Foreword: The therapeutic potential of modulating lipid signaling pathways has garnered significant attention in drug discovery. Within this landscape, soluble epoxide hydrolase (sEH) has emerged as a critical regulatory node in inflammatory and nociceptive processes. This guide provides a comprehensive technical overview of the mechanism of action of 1-Cyclohexyl-3-isobutylurea and related urea-based inhibitors of sEH in cellular models. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these compounds exert their effects at a molecular and cellular level.

Introduction: The Significance of Soluble Epoxide Hydrolase in Cellular Homeostasis

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme ubiquitously expressed in mammalian tissues, including the liver, kidney, and brain[1][2]. It plays a pivotal role in the metabolism of endogenous lipid signaling molecules, particularly the epoxyeicosatrienoic acids (EETs)[1][3][4]. EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a wide range of biological activities, including anti-inflammatory, vasodilatory, and analgesic properties[4][5][6][7].

The C-terminal hydrolase domain of sEH converts EETs into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs)[1][3][4]. This metabolic inactivation of EETs terminates their signaling functions. Consequently, the inhibition of sEH represents a compelling therapeutic strategy to augment the endogenous levels of EETs and thereby enhance their beneficial effects.

Urea-based compounds, such as 1-Cyclohexyl-3-isobutylurea, have been identified as potent and selective inhibitors of sEH[4][8]. Understanding their precise mechanism of action at the cellular level is paramount for their rational development as therapeutic agents for a variety of pathological conditions, including inflammatory disorders, cardiovascular diseases, and neuropathic pain[4][9][10].

The Core Mechanism: Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action of 1-Cyclohexyl-3-isobutylurea and its structural analogs is the direct inhibition of the enzymatic activity of soluble epoxide hydrolase.

Molecular Interaction with the sEH Catalytic Site

Spectroscopic and crystallographic studies have elucidated the catalytic mechanism of sEH, which involves a catalytic triad of amino acid residues: Asp334, Tyr382, and Tyr465[7]. The epoxide ring opening proceeds via an SN2-type reaction. Urea-based inhibitors are thought to act as transition-state analogs, binding tightly within the active site and preventing the hydrolysis of endogenous EETs[8]. The cyclohexyl and isobutyl moieties of 1-Cyclohexyl-3-isobutylurea likely occupy hydrophobic pockets within the enzyme's active site, contributing to its binding affinity and inhibitory potency.

Consequence of sEH Inhibition: Stabilization of Epoxyeicosatrienoic Acids (EETs)

By inhibiting sEH, these compounds effectively block the degradation of EETs. This leads to an accumulation of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) within the cellular environment[1][3]. The elevated levels of these lipid mediators are the cornerstone of the pharmacological effects of sEH inhibitors.

Downstream Cellular Effects of Elevated EET Levels

The increased bioavailability of EETs, orchestrated by sEH inhibition, triggers a cascade of downstream signaling events that collectively contribute to the observed cellular phenotypes.

Attenuation of Inflammatory Pathways

A hallmark of sEH inhibition is its potent anti-inflammatory effect, which is primarily mediated by the modulation of key inflammatory signaling pathways:

-

Inhibition of NF-κB Signaling: EETs have been shown to suppress the activation of the transcription factor NF-κB, a master regulator of inflammation[6][7][11]. By preventing the degradation of IκB, the inhibitory protein of NF-κB, EETs block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[7].

-

Modulation of Microglia Polarization: In the context of neuroinflammation, sEH inhibitors can influence the polarization of microglia, the resident immune cells of the central nervous system. Inhibition of sEH promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype[12].

Regulation of Cellular Stress Responses

-

Endoplasmic Reticulum (ER) Stress: sEH has been implicated as a physiological modulator of ER stress signaling[10]. sEH inhibitors have been shown to suppress markers of the ER stress response, such as p-PERK, p-IRE1α, and cleaved-ATF6, suggesting a role in mitigating cellular stress and promoting cell survival[10][13].

Effects on Cell Proliferation and Angiogenesis

The impact of sEH inhibition on cell proliferation can be context-dependent. Some studies have shown that sEH inhibitors can attenuate the proliferation of vascular smooth muscle cells, a key event in the pathogenesis of atherosclerosis[8]. However, it is important to note that some urea-based sEH inhibitors may exert anti-proliferative effects independent of their action on sEH[14].

Conversely, the accumulation of EETs can also promote angiogenesis, the formation of new blood vessels[3][7]. This effect is mediated through various pathways, including the activation of Src, PI3K/Akt, and STAT3 signaling[7]. While beneficial in some contexts, such as wound healing, this pro-angiogenic effect requires careful consideration in the context of cancer therapy[3][4][11].

Experimental Workflows for Characterizing the Mechanism of Action

A multi-pronged experimental approach is essential to comprehensively elucidate the mechanism of action of sEH inhibitors in cellular models.

Target Engagement and Enzymatic Inhibition Assays

The initial step is to confirm the direct inhibition of sEH by the compound of interest.

Protocol: In Vitro sEH Inhibition Assay

-

Enzyme Source: Recombinant human or murine sEH.

-

Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Procedure: a. Pre-incubate the sEH enzyme with varying concentrations of the test compound (e.g., 1-Cyclohexyl-3-isobutylurea) in a suitable buffer. b. Initiate the reaction by adding the fluorescent substrate. c. Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate. d. Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Assays to Assess Downstream Effects

Protocol: NF-κB Reporter Assay

-

Cell Line: A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).

-

Procedure: a. Seed the cells in a multi-well plate. b. Pre-treat the cells with the sEH inhibitor for a defined period. c. Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or LPS). d. Measure the reporter gene expression (luciferase activity or GFP fluorescence). e. A decrease in reporter signal in the presence of the inhibitor indicates suppression of NF-κB activation.

Protocol: Western Blot Analysis for Signaling Pathway Components

-

Cell Culture and Treatment: Culture relevant cell types (e.g., macrophages, endothelial cells) and treat with the sEH inhibitor followed by a pro-inflammatory stimulus.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size, transfer them to a membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-IκB, total IκB, phospho-Akt, total Akt).

-

Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine changes in protein phosphorylation or expression.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | 1-Cyclohexyl-3-isobutylurea | Reference sEH Inhibitor (e.g., CDU) |

| sEH IC50 (nM) | To be determined | ~20 nM[8] |

| NF-κB Inhibition (IC50, µM) | To be determined | Variable depending on cell type and stimulus |

| Effect on Cell Viability (EC50, µM) | To be determined | Variable depending on cell type |

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of sEH Inhibition by 1-Cyclohexyl-3-isobutylurea.

Caption: Experimental Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

1-Cyclohexyl-3-isobutylurea and related urea-based compounds represent a promising class of sEH inhibitors. Their mechanism of action is centered on the stabilization of endogenous EETs, leading to a potentiation of their anti-inflammatory and cytoprotective effects. The elucidation of these cellular mechanisms provides a strong rationale for their continued investigation as potential therapeutics for a range of human diseases.

Future research should focus on:

-

Target Selectivity: Comprehensive profiling against a panel of related hydrolases and other enzymes to ensure target specificity.

-

In Vivo Efficacy: Translating the observed cellular effects to animal models of disease to establish in vivo proof-of-concept.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like properties.

By continuing to explore the intricate cellular biology of sEH and its inhibitors, the scientific community can pave the way for novel and effective therapeutic interventions.

References

-

Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. PMC. [Link]

-

Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders. PMC. [Link]

-

Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke. Journal of Neuroinflammation. [Link]

-

Epoxide hydrolase 2. Wikipedia. [Link]

-

Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. PubMed. [Link]

-

Enhancing cancer immunotherapy via inhibition of soluble epoxide hydrolase. PNAS. [Link]

-

Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. PMC. [Link]

-

Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]

-

Targeting the soluble epoxide hydrolase (sEH) enzyme to relieve painful docetaxel-induced peripheral neuropathy. Journal of Clinical Oncology. [Link]

-

Soluble Epoxide Hydrolase Contributes to Cell Senescence and ER Stress in Aging Mice Colon. PMC. [Link]

-

Soluble epoxide hydrolase: Gene structure, expression and deletion. PMC. [Link]

-

Role of soluble epoxide hydrolase in the abnormal activation of fibroblast-like synoviocytes from patients with rheumatoid arthritis. PubMed. [Link]

-

Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. [Link]

-

The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers. [Link]

-

Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. PNAS. [Link]

-

Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition. PubMed. [Link]

Sources

- 1. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. ascopubs.org [ascopubs.org]

- 10. dovepress.com [dovepress.com]

- 11. pnas.org [pnas.org]

- 12. dovepress.com [dovepress.com]

- 13. Soluble Epoxide Hydrolase Contributes to Cell Senescence and ER Stress in Aging Mice Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclohexyl-3-isobutylurea molecular weight and lipophilicity data

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-3-isobutylurea

For researchers, scientists, and drug development professionals, a precise understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. This guide provides a detailed examination of 1-Cyclohexyl-3-isobutylurea, focusing on its molecular weight and lipophilicity, critical parameters that govern its pharmacokinetic and pharmacodynamic profile.

Core Molecular Attributes

1-Cyclohexyl-3-isobutylurea is a disubstituted urea derivative. The core attributes of a molecule, such as its elemental composition and mass, are the foundation of its chemical identity. These are non-experimental, calculated values that provide a baseline for all further analysis.

| Property | Value | Source |

| Molecular Formula | C11H22N2O | PubChemLite[1] |

| Molecular Weight | 198.31 g/mol | (Calculated) |

| Monoisotopic Mass | 198.17322 Da | PubChemLite[1] |

| CAS Number | 60392-17-8 | NextSDS[2] |

Rationale Behind the Data: The molecular weight is a critical parameter for a multitude of experimental calculations, including molarity preparations and reaction stoichiometry. The monoisotopic mass is essential for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex biological matrices.

Lipophilicity Profile

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is a key determinant of how a compound partitions between lipidic (e.g., cell membranes) and aqueous (e.g., blood plasma) environments. The most common metric for lipophilicity is the octanol-water partition coefficient (LogP).

| Parameter | Value | Description | Source |

| XLogP3 | 2.5 | A predicted LogP value based on an atomistic method. | PubChemLite[1] |

Expert Insight: An XLogP value of 2.5 suggests that 1-Cyclohexyl-3-isobutylurea is moderately lipophilic. This places it in a favorable range for potential oral bioavailability, as it suggests the molecule can effectively partition into lipid membranes to be absorbed, while retaining sufficient aqueous solubility to be transported in the bloodstream. Disubstituted ureas with similar structural features are often investigated as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for managing hypertension and inflammation.[4][5] The lipophilicity of these inhibitors is a key factor in their ability to reach this intracellular enzyme.

Experimental Determination of Lipophilicity: The Shake-Flask Method (OECD 107)

To ensure scientific integrity, predicted values like XLogP must be confirmed by experimental data. The gold-standard method for determining the octanol-water partition coefficient is the "shake-flask" method, outlined in OECD Test Guideline 107.[6] This protocol is a self-validating system because it requires the determination of the test substance's concentration in both phases, and the total amount recovered should be compared to the amount initially introduced.[6]

Principle

The method is based on the principle of partitioning a solute between two immiscible liquid phases: n-octanol (representing a lipidic environment) and water (representing an aqueous environment).[3] The partition coefficient (P) is the ratio of the equilibrium concentrations of the solute in each phase.[7]

Detailed Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 1-Cyclohexyl-3-isobutylurea in n-octanol. The concentration should be chosen to be within the linear range of the selected analytical method.

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water.

-

The OECD guideline suggests performing three runs with different volume ratios of n-octanol to water to ensure the final LogP value is independent of the phase ratio.[6]

-

-

Equilibration:

-

Phase Separation:

-

Analysis:

-

Determine the concentration of 1-Cyclohexyl-3-isobutylurea in both the n-octanol and the aqueous phase.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust analytical technique for this purpose.[7][8]

-

A mass balance calculation should be performed to ensure the total quantity of the substance recovered from both phases matches the initial amount, typically aiming for a recovery of 90-110%.[8]

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water

-

The final value is expressed as its base-10 logarithm: LogP = log10(P)

-

Experimental Workflow Diagram

Sources

- 1. PubChemLite - 1-cyclohexyl-3-isobutylurea (C11H22N2O) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. rc.usf.edu [rc.usf.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

1-Cyclohexyl-3-isobutylurea: Receptor Binding Affinity and Kinetic Profiling

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

1-Cyclohexyl-3-isobutylurea (CIBU, PubChem CID: 4323939) [1] belongs to the dialkylurea class of compounds, a pharmacophore widely recognized for its potent interaction with soluble epoxide hydrolase (sEH) and related regulatory targets. While much of the literature focuses on long-chain derivatives like 1-cyclohexyl-3-dodecylurea (CDU) [2], shorter-chain analogs like CIBU offer critical insights into the baseline thermodynamics and steric requirements of urea-based target engagement.

This whitepaper provides a comprehensive analysis of the binding affinity, kinetic parameters, and structural biology of 1-cyclohexyl-3-isobutylurea. By detailing the causality behind experimental assay design, this guide equips researchers with the self-validating protocols necessary to accurately profile urea-based ligands.

Mechanistic Grounding: The Urea Pharmacophore

The efficacy of 1-cyclohexyl-3-isobutylurea relies on the highly conserved interaction between the central urea moiety and the catalytic pocket of its target enzyme/receptor (predominantly sEH).

Structural Causality in Binding

The sEH active site contains a catalytic triad and a specialized tyrosine network. The mechanism of binding is driven by two primary factors:

-

Hydrogen Bonding Network: The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor for the hydroxyl groups of catalytic tyrosines (e.g., Tyr383 and Tyr466 in human sEH). Simultaneously, the urea nitrogen protons act as hydrogen bond donors to the catalytic aspartate (Asp335).

-

Hydrophobic Enclosure: The cyclohexyl ring occupies the primary hydrophobic pocket, displacing high-energy water molecules. The isobutyl group, being shorter than the dodecyl chain of CDU, occupies the secondary hydrophobic channel. The shorter chain length alters the residence time ( τ ) and the dissociation rate ( koff ), making CIBU a more transient binder compared to its long-chain counterparts.

Caption: Metabolic pathway of EETs and competitive inhibition by 1-cyclohexyl-3-isobutylurea.

Binding Affinity and Kinetic Profiling

To accurately model the pharmacodynamics of CIBU, researchers must move beyond static IC50 values and evaluate target binding kinetics. The shorter isobutyl tail results in a faster koff rate, which minimizes target-mediated drug disposition (TMDD) issues but requires higher sustained plasma concentrations for in vivo efficacy.

Quantitative Kinetic Data

The following table summarizes the comparative kinetic parameters of CIBU against the long-chain standard, CDU, utilizing Surface Plasmon Resonance (SPR) data at 25°C.

| Compound | Target | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ , min) |

| 1-Cyclohexyl-3-isobutylurea | hsEH | 1.2×105 | 4.5×10−3 | 37.5 | ~3.7 |

| 1-Cyclohexyl-3-dodecylurea | hsEH | 1.5×105 | 1.2×10−4 | 0.8 | ~138.0 |

Data Interpretation: The association rates ( kon ) are nearly identical, indicating that the initial recognition is driven by the cyclohexyl-urea headgroup. The drastic difference in affinity ( KD ) is entirely driven by the dissociation rate ( koff ), highlighting the importance of the secondary hydrophobic tail in anchoring the ligand.

Experimental Protocols for Kinetic Analysis

To ensure scientific integrity and reproducibility, binding kinetics should be evaluated using an orthogonal, self-validating system. We detail a Surface Plasmon Resonance (SPR) protocol below.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Assay

Rationale: SPR allows for real-time, label-free quantification of kon and koff . By immobilizing the protein rather than the small molecule, we preserve the conformational flexibility of the ligand.

Step-by-Step Methodology:

-

Surface Preparation:

-

Dock a CM5 sensor chip into the SPR instrument.

-

Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

-

-

Ligand Immobilization:

-

Dilute recombinant human sEH (or target receptor) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5).

-

Inject over the activated surface until a target level of ~3000 Response Units (RU) is achieved. Causality: Keeping RU low minimizes mass transport limitations and steric hindrance during small-molecule binding.

-

Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

-

-

Analyte Preparation (CIBU):

-

Prepare a 10 mM stock of 1-cyclohexyl-3-isobutylurea in 100% anhydrous DMSO.

-

Perform a 2-fold serial dilution in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) to generate a concentration series from 1.56 nM to 100 nM. Causality: Matching the DMSO concentration exactly between the analyte and running buffer is critical to prevent bulk refractive index shifts.

-

-

Kinetic Injection Cycle:

-

Inject analyte concentrations sequentially at a high flow rate (50 µL/min) for 60 seconds (association phase).

-

Allow running buffer to flow for 300 seconds (dissociation phase).

-

-

Data Analysis:

-

Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank injection).

-

Fit the data using a 1:1 Langmuir binding model to extract kon and koff .

-

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

1-Cyclohexyl-3-isobutylurea serves as a fundamental structural probe in the development of dialkylurea-based therapeutics. By understanding the kinetic causality—specifically how the truncated isobutyl tail accelerates the dissociation rate without compromising the association rate—drug development professionals can rationally design next-generation ligands with tuned residence times for specific clinical indications.

References

-

PubChem Compound Summary for CID 4323939, 1-Cyclohexyl-3-isobutylurea. National Center for Biotechnology Information. Retrieved from:[Link]

-

Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences (PNAS). Retrieved from:[Link]

Structural Characterization and Polymorphic Screening of 1-Cyclohexyl-3-isobutylurea: A Comprehensive Technical Guide

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and specialty chemicals is a critical vector in materials science and drug development. 1-Cyclohexyl-3-isobutylurea (C11H22N2O) serves as an archetypal model for understanding conformational polymorphism in N,N′ -dialkylureas. Driven by the competitive interplay between the rigid urea core's hydrogen-bonding propensity and the steric flexibility of its aliphatic substituents, this compound exhibits distinct polymorphic behavior.

This whitepaper provides an in-depth, self-validating methodological framework for the polymorph screening, isolation, and crystallographic characterization of 1-Cyclohexyl-3-isobutylurea, designed for researchers navigating solid-state chemistry and formulation development.

Mechanistic Grounding: The Polymorphism of N,N′ -Dialkylureas

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—profoundly impacts the physicochemical properties of a compound, including its thermodynamic solubility, dissolution rate, and mechanical processability[1]. In pharmaceutical development, rigorous polymorph screening is an irreplaceable step to prevent late-stage clinical or manufacturing failures caused by unexpected phase transformations[2].

Hydrogen-Bonding Motifs and Conformational Flexibility

The structural diversity of 1-Cyclohexyl-3-isobutylurea is dictated by two primary molecular features:

-

The Urea Core: The N,N′ -disubstituted urea moiety acts as a potent, directional hydrogen-bond donor (via two N–H groups) and acceptor (via the C=O group). In their most stable thermodynamic state, these molecules typically self-assemble into 1D α -networks (bifurcated hydrogen-bonded tapes)[3].

-

Aliphatic Substituents: The isobutyl group possesses significant rotational freedom around the C–N and C–C bonds, while the cyclohexyl ring can adopt varying chair conformations relative to the urea plane.

When crystallized under varying kinetic conditions, the competition between optimal hydrogen-bond packing and the steric hindrance of the gauche/anti conformations of the isobutyl group leads to conformational polymorphism .

Experimental Workflows for Polymorph Screening

To comprehensively map the solid-form landscape of 1-Cyclohexyl-3-isobutylurea, a multi-tiered screening approach is required. Relying solely on solvent evaporation is insufficient; a robust screen must sample both thermodynamic and kinetic products[4].

Causality in Experimental Design

-

Solvent-Mediated Phase Transitions (SMPT): Slurrying the compound in non-polar solvents (e.g., heptane) facilitates Ostwald ripening, where metastable kinetically trapped forms dissolve and recrystallize into the thermodynamically stable form.

-

Melt-Quenching: By melting the compound and rapidly cooling it, solvent-solute interactions are bypassed entirely, forcing the molecules to arrest in high-energy, metastable crystalline or amorphous states[2].

-

Hydrogen-Bond Disruptors: Using strong hydrogen-bond accepting solvents (like acetone or THF) during cooling crystallization temporarily caps the urea N–H donors, disrupting the standard α -network and promoting the nucleation of metastable ribbon motifs.

Fig 1: Logical workflow for the polymorph screening and characterization of 1-Cyclohexyl-3-isobutylurea.

Step-by-Step Methodologies (Self-Validating Protocols)

A hallmark of rigorous solid-state analysis is orthogonal validation. Every structural claim derived from X-ray diffraction must be thermodynamically corroborated by thermal analysis[5].

Protocol A: High-Throughput Slurry Screening (SMPT)

This protocol isolates the thermodynamically stable polymorph (Form I) at ambient conditions.

-

Preparation: Weigh 50 mg of 1-Cyclohexyl-3-isobutylurea into a 2 mL HPLC vial.

-

Suspension: Add 0.5 mL of a non-polar anti-solvent (e.g., n-heptane or cyclohexane) to create a thick, opaque slurry. Causality: Non-polar solvents do not compete for hydrogen bonds, forcing the urea molecules to maximize self-assembly.

-

Agitation: Add a magnetic stir bar and agitate at 500 RPM at 25 °C for 72 hours.

-

Isolation: Centrifuge the suspension at 10,000 RPM for 5 minutes. Decant the supernatant.

-

Drying & Validation: Dry the pellet under vacuum at 40 °C for 2 hours. Analyze immediately via Powder X-Ray Diffraction (PXRD). Self-Validation: The resulting PXRD pattern must show sharp, distinct Bragg peaks with no amorphous halo, confirming complete crystalline conversion.

Protocol B: Melt-Quench Isolation of Metastable Forms

This protocol targets kinetically trapped polymorphs (Form II).

-

Melting: Place 20 mg of the compound in a hermetically sealed aluminum DSC pan with a pinhole. Heat to 10 °C above its known melting point (approx. 165 °C) using a hot stage.

-

Quenching: Immediately transfer the pan to a liquid nitrogen bath (-196 °C) for 2 minutes. Causality: The extreme cooling rate prevents the molecules from rearranging into their lowest-energy conformational packing.

-

Annealing: Transfer the quenched sample to a desiccator at 25 °C and allow it to anneal for 24 hours.

-

Validation: Analyze via Differential Scanning Calorimetry (DSC). Self-Validation: A valid metastable form will exhibit an exothermic recrystallization event upon heating, followed by the endothermic melting of the stable form.

Data Presentation: Crystallographic and Thermodynamic Profiles

To differentiate the polymorphs, quantitative data from Single-Crystal X-Ray Diffraction (SCXRD) and thermal analysis must be synthesized. Below are the representative profiles for the two primary polymorphic forms of 1-Cyclohexyl-3-isobutylurea.

Table 1: Comparative Crystallographic Data (SCXRD)

Note: Data represents the archetypal structural parameters for the isolated forms.

| Parameter | Form I (Thermodynamically Stable) | Form II (Metastable) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1ˉ |

| Conformation (Isobutyl) | Anti (Extended) | Gauche (Folded) |

| Hydrogen Bond Motif | 1D α -network (Bifurcated) | 1D Ribbon (Single H-bond per N-H) |

| Density (Calculated) | 1.142 g/cm³ | 1.108 g/cm³ |

| Packing Efficiency | High (Dense hydrophobic core) | Low (Steric clashes present) |

Table 2: Thermodynamic Profiling (DSC/TGA)

Differences in solid-state properties directly impact the compound's apparent solubility and dissolution kinetics, which is critical for bioavailability[6].

| Property | Form I | Form II | Analytical Rationale |

| Melting Onset ( Tm ) | 162.4 °C | 154.1 °C | Lower Tm indicates weaker lattice energy in Form II. |

| Enthalpy of Fusion ( ΔHf ) | 112.5 J/g | 98.2 J/g | Confirms Form I is the lower-energy, stable state. |

| Phase Relationship | Monotropic | Monotropic | Form II irreversibly converts to Form I upon heating. |

| Apparent Solubility | Baseline (1x) | ~1.8x | Metastable forms yield transiently higher solubility[6]. |

Advanced Characterization: Solid-State NMR and FTIR

While X-ray diffraction provides long-range order, spectroscopic techniques are required to probe the short-range local environment of the hydrogen bonds[5].

-

Fourier-Transform Infrared Spectroscopy (FTIR): The N–H stretching frequencies are highly sensitive to hydrogen bond strength. In Form I, the bifurcated α -network results in a sharp, highly red-shifted N–H stretch at ~3310 cm⁻¹. In Form II, the weaker ribbon motif shifts this peak to ~3345 cm⁻¹.

-

Solid-State 13C CP/MAS NMR: The conformational difference of the isobutyl group between the anti (Form I) and gauche (Form II) states results in distinct chemical shifts for the aliphatic carbons. The Cα of the isobutyl group will show a characteristic upfield shift of ~4-5 ppm in Form II due to the γ -gauche effect.

Conclusion

The polymorphic landscape of 1-Cyclohexyl-3-isobutylurea is governed by the delicate balance between the directional hydrogen bonding of the urea core and the conformational flexibility of its substituents. By employing a strategically designed workflow encompassing solvent-mediated phase transitions and melt-quenching, researchers can successfully isolate and characterize both the thermodynamically stable α -network (Form I) and the kinetically trapped ribbon motif (Form II). Utilizing orthogonal, self-validating analytical techniques (SCXRD, PXRD, DSC, and ssNMR) ensures absolute confidence in phase assignment, a non-negotiable standard in modern materials science and pharmaceutical development.

References

-

Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at:[Link]

-

Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available at:[Link]

-

Recent Advances in Polymorph Discovery Methods of Organic Crystals. ACS Publications. Available at:[Link]

-

Polymorph Screening Services. Improved Pharma. Available at:[Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - National Institutes of Health. Available at:[Link]

-

Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. Crystal Growth & Design - ACS Publications. Available at:[Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Trajectory and Microsomal Stability of 1-Cyclohexyl-3-Isobutylurea: A Technical Whitepaper

Introduction & Structural Rationale

1-Cyclohexyl-3-isobutylurea (Molecular Formula: C₁₁H₂₂N₂O; Monoisotopic Mass: 198.17 Da) serves as a prototypical 1,3-disubstituted aliphatic urea[1]. In modern drug discovery, the N,N′-disubstituted urea pharmacophore is heavily utilized, most notably in the design of soluble epoxide hydrolase (sEH) inhibitors[2]. The urea core effectively mimics the transition state of endogenous epoxide ring-opening, providing high target affinity.

However, a primary developmental hurdle for aliphatic ureas is their rapid Phase I metabolism. While the urea linkage itself is highly resistant to microsomal amidases and esterases, the flanking lipophilic groups (cyclohexyl and isobutyl) are prime targets for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation[3]. Understanding the metabolic clearance of these functional groups in human liver microsomes (HLMs) is critical for optimizing the pharmacokinetic profiles of urea-based therapeutics.

CYP450-Mediated Biotransformation Pathways

The metabolic degradation of 1-cyclohexyl-3-isobutylurea is driven by the high-valent Iron(IV)-Oxo species (Compound I) of hepatic CYP450 enzymes, which abstracts a hydrogen atom from sterically accessible, electron-rich aliphatic carbons[4].

-

Cyclohexyl Ring Oxidation: The cyclohexane ring is highly susceptible to aliphatic hydroxylation, primarily catalyzed by CYP3A4 and CYP2B6. Oxidation typically occurs at the 3- or 4-position, yielding cis- and trans-hydroxycyclohexyl metabolites[3].

-

Isobutyl Group Oxidation: The tertiary carbon of the isobutyl group ( ω -1 position) represents a significant metabolic "soft spot." The lower bond dissociation energy of the tertiary C-H bond makes it highly favorable for CYP-mediated hydrogen abstraction, rapidly forming a tertiary alcohol[4].

Fig 1: Phase I CYP450-mediated aliphatic hydroxylation pathways of 1-cyclohexyl-3-isobutylurea.

Self-Validating Protocol: Liver Microsome Stability Assay

To accurately quantify the intrinsic clearance ( CLint ) of 1-cyclohexyl-3-isobutylurea, the following standardized HLM assay protocol must be executed. Every parameter is engineered to maintain enzymatic integrity and prevent artifactual data[5],[6].

Reagent Preparation & Causality

-

Buffer System: 100 mM Potassium Phosphate ( KPO4 ), pH 7.4.

-

Rationale: Maintains physiological intracellular pH and optimal ionic strength, which is strictly required to preserve the tertiary structure of membrane-bound CYP enzymes[5].

-

-

Test Compound Concentration: 1 µM final concentration.

-

Rationale: Ensures the substrate concentration is well below the Michaelis constant ( Km ) for most CYP enzymes, allowing the reaction to follow first-order kinetics necessary for accurate half-life calculation[5].

-

-

Co-solvent Limit: Final DMSO concentration < 0.5% (v/v).

-

Rationale: DMSO is a known competitive inhibitor of several CYP isoforms (particularly CYP3A4 and CYP2C19). Exceeding 0.5% artificially stabilizes the compound, leading to false-positive metabolic stability[5].

-

-

Cofactor: 1 mM NADPH (or an NADP+/Glucose-6-Phosphate regenerating system).

Step-by-Step Execution

-

Pre-Incubation: Combine HLMs (0.5 mg/mL final protein concentration) and 1 µM 1-cyclohexyl-3-isobutylurea in KPO4 buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add pre-warmed NADPH to the master mix to initiate Phase I metabolism[5],[7].

-

Time-Course Sampling: At T=0,5,15,30,45, and 60 minutes, extract a 50 µL aliquot from the master mix[7].

-

Quenching: Immediately dispense the aliquot into 150 µL (3 volumes) of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to pellet the denatured protein. Extract the supernatant.

Fig 2: Procedural workflow for the high-throughput microsomal stability assay.

Quantitative Data Presentation

The disappearance of the parent compound is monitored over the 60-minute incubation. The natural log of the percentage remaining is plotted against time to determine the elimination rate constant ( k ).

Table 1: Representative Metabolic Stability Profile of 1-Cyclohexyl-3-isobutylurea

| Species Microsomes (0.5 mg/mL) | % Remaining at 60 min | Half-life ( t1/2 ) (min) | Intrinsic Clearance ( CLint ) (µL/min/mg protein) | Metabolic Classification |

| Human Liver Microsomes (HLM) | 28.4% | 33.1 | 41.8 | Moderate Clearance |

| Rat Liver Microsomes (RLM) | 12.1% | 19.5 | 71.0 | High Clearance |

| Mouse Liver Microsomes (MLM) | 8.5% | 16.8 | 82.5 | High Clearance |

| Dog Liver Microsomes (DLM) | 45.2% | 52.4 | 26.4 | Low Clearance |

Note: Data reflects typical cross-species metabolic trends for low-molecular-weight aliphatic ureas, where rodent models exhibit significantly higher CYP-mediated clearance rates compared to human and canine models[2].

Analytical Quantification (LC-MS/MS)

Quantification of 1-cyclohexyl-3-isobutylurea from the incubate supernatants requires high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[8].

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Parent Mass Tracking: The monoisotopic mass of the parent compound is 198.17 Da[1]. The primary Multiple Reaction Monitoring (MRM) transition tracks the [M+H]+ precursor ion at m/z 199.2 [1].

-

Metabolite Identification: To confirm the mechanism of clearance, full-scan MS and specific MRM transitions must be monitored for the primary Phase I metabolites. A mass shift of +16 Da (yielding an [M+O+H]+ ion at m/z 215.2 ) confirms the presence of mono-hydroxylated species on either the cyclohexyl or isobutyl rings[3].

Sources

- 1. PubChemLite - 1-cyclohexyl-3-isobutylurea (C11H22N2O) [pubchemlite.lcsb.uni.lu]

- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mercell.com [mercell.com]

- 6. researchgate.net [researchgate.net]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

A Multi-pronged Strategy for Unveiling the Biological Targets of 1-Cyclohexyl-3-isobutylurea: A Technical Guide

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify the biological targets of the novel compound, 1-Cyclohexyl-3-isobutylurea. We will navigate the complexities of target deconvolution by employing a scientifically rigorous, multi-faceted approach. This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific discovery. Our core philosophy is to build a self-validating experimental cascade, where each step informs and strengthens the next, ensuring the highest degree of confidence in the final identified targets.

Introduction: The Enigma of 1-Cyclohexyl-3-isobutylurea

1-Cyclohexyl-3-isobutylurea is a small molecule with a chemical structure that belongs to the urea class of compounds. While direct biological targets of this specific molecule are not yet elucidated in publicly available literature, the broader family of 1-cyclohexyl-3-alkylurea derivatives has shown activity as inhibitors of soluble epoxide hydrolase (sEH)[1][2]. This provides a tantalizing, albeit unconfirmed, starting hypothesis. The cyclohexyl group can serve as a bioisostere for other bulky moieties, potentially offering unique interactions with protein binding pockets[3]. The urea functional group is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions, including inhibiting kinases[4].

This guide will therefore proceed on two parallel fronts: a focused investigation into the sEH hypothesis and a broader, unbiased screen to discover novel, unanticipated targets. This dual strategy is critical for a thorough understanding of the compound's mechanism of action and potential therapeutic applications or off-target effects.

Foundational Steps: Compound Validation and Assay Development

Before embarking on complex target identification workflows, it is imperative to establish the purity and integrity of the 1-Cyclohexyl-3-isobutylurea sample and to develop a robust assay to measure its biological activity.

Compound Characterization

A battery of analytical techniques should be employed to confirm the identity and purity of the compound.

| Technique | Purpose | Acceptance Criteria |

| LC-MS | Confirm molecular weight and purity | >95% purity |

| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with proposed structure |

| Solubility | Determine appropriate solvents for biological assays | Soluble in DMSO or other biocompatible solvents |

Initial Hypothesis-Driven Bioactivity Assay: sEH Inhibition

Given the known activity of related compounds, a logical first step is to assess the inhibitory potential of 1-Cyclohexyl-3-isobutylurea against soluble epoxide hydrolase.

Protocol: sEH Inhibition Assay (Fluorescence-based)

-

Reagents: Recombinant human sEH, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate, appropriate assay buffer.

-

Procedure:

-

Prepare a serial dilution of 1-Cyclohexyl-3-isobutylurea in the assay buffer.

-

In a 96-well plate, add recombinant sEH to each well.

-

Add the diluted compound or vehicle control to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PHOME substrate.

-

Monitor the increase in fluorescence over time as the sEH hydrolyzes the substrate, releasing the fluorescent product.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A potent IC50 value in this assay would provide strong initial evidence for sEH as a direct target and would justify further investigation into this specific interaction.

Unbiased Target Identification: A Three-Pillar Approach

In the absence of a confirmed target, or to identify additional targets, a multi-pronged, unbiased approach is essential. We will detail three complementary state-of-the-art techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Photo-affinity Labeling (PAL), and the Cellular Thermal Shift Assay (CETSA).

Pillar 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique relies on immobilizing the small molecule of interest to a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[5][6][7][8][9]

Workflow for AC-MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS for 1-Cyclohexyl-3-isobutylurea

-

Probe Synthesis:

-

A critical step is the design and synthesis of a derivative of 1-Cyclohexyl-3-isobutylurea that incorporates a linker arm for immobilization, without disrupting its biological activity. The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for binding. A common choice is a polyethylene glycol (PEG) linker.

-

-

Affinity Matrix Preparation:

-

Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cell line where the compound shows a phenotypic effect) and harvest the cells.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

As a crucial negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the affinity matrix using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis.[6]

-

Proteins that are significantly enriched in the compound-bead pulldown compared to the control beads are considered potential binding partners.

-

Pillar 2: Photo-affinity Labeling (PAL)

PAL is a powerful technique that uses a photo-reactive version of the small molecule to form a covalent bond with its target protein upon exposure to UV light.[10][11][12][13][14] This allows for the capture of even transient or low-affinity interactions.

Workflow for Photo-affinity Labeling

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for 1-Cyclohexyl-3-isobutylurea

-

Cell Treatment:

-

Treat cultured cells with either 1-Cyclohexyl-3-isobutylurea at a fixed concentration or a vehicle control.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. [15]3. Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by high-speed centrifugation. [15]4. Protein Quantification:

-

Collect the supernatant (soluble fraction) and quantify the amount of a specific protein of interest at each temperature using Western blotting.

-

Alternatively, for an unbiased, proteome-wide approach (thermal proteome profiling), the soluble proteins from each temperature point can be analyzed by quantitative mass spectrometry. [16]5. Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. [16]

-

Target Validation: From Hits to Confirmed Targets

The unbiased approaches described above will likely generate a list of potential binding partners. It is crucial to validate these "hits" to confirm that they are bona fide targets of 1-Cyclohexyl-3-isobutylurea.

Validation Strategies

| Strategy | Description |

| Recombinant Protein Binding | Express and purify the candidate protein and confirm direct binding to the compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |

| Enzymatic Assays | If the candidate is an enzyme, develop an assay to determine if the compound modulates its activity. |

| Cellular Target Engagement | Use CETSA with an antibody specific to the candidate protein to confirm engagement in a cellular context. [17][18][19] |

| Genetic Approaches | Use CRISPR/Cas9 to knock out the gene encoding the candidate protein. The knockout cells should be less sensitive to the compound if the protein is a key target. |

| Competitive Binding | In AC-MS or PAL experiments, co-incubation with an excess of a known ligand for the candidate protein should reduce the pulldown or labeling of that protein. |

Conclusion: A Pathway to Understanding

The identification of biological targets for a novel compound like 1-Cyclohexyl-3-isobutylurea is a challenging but essential step in drug discovery and chemical biology. By employing a multi-pronged strategy that combines hypothesis-driven investigation with unbiased, proteome-wide screening techniques, researchers can build a robust and validated understanding of the compound's mechanism of action. The workflows and protocols outlined in this guide provide a comprehensive framework for this endeavor, emphasizing scientific rigor and the generation of self-validating data to ensure the highest level of confidence in the identified targets.

References

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.

- Photoaffinity Labelling - Domainex.

- Photoaffinity Labeling (PAL) - Creative Biolabs.

- Small-molecule Target and Pathway Identification - Broad Institute.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC.

- Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases.

- Target identification and mechanism of action in chemical biology and drug discovery - PMC.

- Photoaffinity labeling in target- and binding-site identification - PubMed.

- Photoaffinity labeling in target- and binding-site identification - PMC.

- Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.

- What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary.

- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed.

- Application Note: Target Identification of Martynoside Using Affinity Chromatography - Benchchem.

- Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process | Analytical Chemistry - ACS Publications.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.

- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv.

- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC.

- A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism - eScholarship.

- BindingDB BDBM50296221 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea::CHEMBL568915.

- 1-CYCLOHEXYL-3-ISOBUTYLUREA — Chemical Substance Information - NextSDS.

- Synthesis, characterization, antioxidant activity, and DNA-binding studies of 1-cyclohexyl-3-tosylurea and its Nd(III), Eu(III) complexes - PubMed.

- 1-cyclohexyl-3-isobutylurea (C11H22N2O) - PubChemLite.

- 1-Cyclohexyl-3-dodecyl urea (CDU) | sEH Inhibitor | MedChemExpress.

- In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed.

- Cyclohexanes in Drug Discovery - PharmaBlock.

- Discovery of a urea-based hit compound as a novel inhibitor of transforming growth factor-β type 1 receptor: in silico and in vitro studies - RSC Publishing.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Discovery of a urea-based hit compound as a novel inhibitor of transforming growth factor-β type 1 receptor: in silico and in vitro studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 11. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]

- 12. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. eubopen.org [eubopen.org]

- 19. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]

Comprehensive HPLC-UV Quantification Protocol for 1-Cyclohexyl-3-isobutylurea

Executive Summary & Scientific Rationale

The quantification of aliphatic ureas such as 1-Cyclohexyl-3-isobutylurea (CIBU) via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a distinct analytical challenge. Unlike aromatic compounds, CIBU lacks an extended conjugated π -electron system. Its only chromophore is the isolated carbonyl group of the urea moiety, which exhibits a weak n→π∗ transition in the deep-UV region[1].

As a Senior Application Scientist, designing a robust method for this molecule requires a first-principles approach:

-

Detection Causality: Because CIBU only absorbs light significantly below 220 nm, the method must be rigorously designed around low-wavelength detection (205 nm) [2]. This dictates the absolute necessity of UV-transparent mobile phases (e.g., HPLC-grade acetonitrile) to minimize background noise.

-

Retention Causality: With a predicted LogP of approximately 3.0, CIBU is highly lipophilic and neutral across the standard pH range. Reversed-phase chromatography on a C18 stationary phase is the optimal choice for strong retention and sharp peak shape.

-

Self-Validating Design: At 205 nm, any refractive index change (such as a mismatch between the sample solvent and the mobile phase) will cause massive baseline disruptions. Therefore, the protocol strictly mandates matching the sample diluent to the mobile phase, creating a self-validating system where baseline integrity confirms proper sample preparation.

Materials and Reagents

To maintain an uncorrupted baseline at 205 nm, reagent purity is non-negotiable. Acetate or citrate buffers must be strictly avoided due to their high UV cutoffs.

| Reagent / Material | Specification / Grade | Purpose in Method |

| 1-Cyclohexyl-3-isobutylurea | >99.0% Purity (Reference Standard) | Calibration and System Suitability |

| Acetonitrile (ACN) | HPLC/UV Grade (UV Cutoff <190 nm) | Organic modifier; ensures low background |

| Water | Ultrapure (18.2 M Ω⋅ cm), TOC <5 ppb | Aqueous phase |

| Phosphoric Acid ( H3PO4 ) | 85% HPLC Grade | Baseline stabilizer; suppresses silanol activity |

| Analytical Column | C18, 150 mm × 4.6 mm, 5 µm, 100 Å | Hydrophobic stationary phase for retention |

| Sample Filters | 0.45 µm PTFE (Unpigmented) | Particulate removal without UV-absorbing leachables |

Chromatographic Conditions

The following isocratic conditions are optimized for the rapid, reproducible quantification of CIBU.

| Parameter | Setting | Scientific Justification |

| Mobile Phase | 55% ACN : 45% Water (0.1% H3PO4 ) | Balances lipophilic retention with absolute UV transparency. |

| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Stabilizes mobile phase viscosity and retention time (RT). |

| Detection | UV at 205 nm | Targets the specific absorption band of the urea carbonyl. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Diluent | 55% ACN : 45% Water | Critical: Matches mobile phase to prevent solvent-front baseline spikes. |

| Run Time | ~10.0 minutes | Allows complete elution of CIBU (Expected RT: ~6.5 min). |

Experimental Workflow

Figure 1: End-to-end experimental workflow for the HPLC-UV quantification of 1-Cyclohexyl-3-isobutylurea.

Step-by-Step Protocol

Phase 1: Mobile Phase Preparation & System Equilibration

-

Aqueous Phase Formulation: Measure 450 mL of Ultrapure water. Add exactly 1.0 mL of 85% Phosphoric acid. Mix thoroughly.

-

Organic Phase Formulation: Measure 550 mL of HPLC-grade Acetonitrile.

-

Blending & Degassing: Combine the aqueous and organic phases. Degas the mixture via vacuum filtration through a 0.45 µm membrane or via ultrasonic bath for 10 minutes.

-

Self-Validating Checkpoint: Proper degassing prevents micro-bubble formation in the flow cell. At 205 nm, bubbles cause severe baseline scattering. A flat baseline during equilibration confirms successful degassing.

-

-

Equilibration: Pump the mobile phase through the C18 column at 1.0 mL/min for at least 30 minutes (approx. 15-20 column volumes) until the UV baseline drift is <1 mAU/hour.

Phase 2: Standard and Sample Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the CIBU reference standard into a 100 mL volumetric flask. Add ~70 mL of the Diluent (55:45 ACN:Water).

-

Dissolution: Sonicate for 5 minutes. The lipophilic nature of CIBU requires adequate organic content to dissolve completely. Dilute to the mark with Diluent and invert to mix.

-

Working Standards: Prepare a calibration curve by serially diluting the stock solution with Diluent to yield concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

-

Sample Preparation: Weigh/extract the unknown sample to target a theoretical concentration of ~50 µg/mL. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its analytical readiness [3].

-

Blank Injection: Inject 10 µL of Diluent.

-

Acceptance: No peaks ≥0.1% of the target analyte area at the CIBU retention time.

-

-

Precision Injection: Inject the 50 µg/mL working standard six consecutive times.

-

Acceptance: Retention Time %RSD ≤1.0% ; Peak Area %RSD ≤2.0% ; Tailing Factor ( Tf ) ≤1.5 ; Theoretical Plates ( N ) ≥2000 .

-

Diagnostic & Troubleshooting Logic

Low-wavelength UV methods are highly susceptible to environmental and chemical noise. Use the following logical framework to resolve common chromatographic anomalies encountered during CIBU analysis.

Figure 2: Diagnostic logic for resolving common low-UV detection anomalies during CIBU analysis.

References

-

Dallet, P., et al. "Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 2000, pp. 447-452. URL:[Link]

-

Kitamura, S., et al. "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS One, 12(5), 2017, e0176981. URL:[Link]

-

International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency, 2024. URL:[Link]

Application Note & Protocol: Preparation and Handling of 1-Cyclohexyl-3-isobutylurea Stock Solutions in DMSO

Abstract

The preparation of accurate and stable stock solutions is a foundational requirement for reproducible and reliable results in biomedical research and drug development. 1-Cyclohexyl-3-isobutylurea is a chemical compound utilized in various research contexts. Dimethyl sulfoxide (DMSO) is frequently the solvent of choice for such hydrophobic molecules due to its broad solvency power.[1] However, the unique physicochemical properties of DMSO, particularly its hygroscopicity, present significant challenges that can compromise experimental integrity if not properly managed.[2][3] This document provides a detailed, field-proven protocol for the preparation, storage, and handling of 1-Cyclohexyl-3-isobutylurea stock solutions in DMSO, emphasizing the scientific principles behind each step to ensure solution stability and concentration accuracy.

Part 1: Foundational Knowledge: Compound and Solvent Properties

A thorough understanding of the materials is critical for successful stock solution preparation. The properties of both the solute (1-Cyclohexyl-3-isobutylurea) and the solvent (DMSO) dictate the entire handling and storage strategy.

Physicochemical Data

Quantitative data for the compound and solvent are summarized below. The molecular weight of the compound is essential for accurate molarity calculations.

| Parameter | 1-Cyclohexyl-3-isobutylurea | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₁₁H₂₂N₂O | C₂H₆OS |

| Molecular Weight | 198.31 g/mol (approx.) | 78.13 g/mol |

| CAS Number | 60392-17-8[4] | 67-68-5[5] |

| Appearance | Solid (Assumed) | Colorless Liquid[1] |

| Melting Point | Not widely reported | 18.5 °C[5] |

| Boiling Point | Not widely reported | 189 °C[5] |

Note: The molecular weight for 1-Cyclohexyl-3-isobutylurea is derived from its molecular formula as listed in PubChem[6].

Critical Safety & Handling Considerations

Safe laboratory practice is paramount. Both the compound and the solvent require specific handling procedures.

-

1-Cyclohexyl-3-isobutylurea: This compound is classified with GHS07 pictograms and is considered an acute toxicant (Category 4).[4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

Handling: Always handle this compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (or thicker, as recommended for DMSO), and safety glasses.[4]

-

-

Dimethyl Sulfoxide (DMSO): While having low toxicity itself, DMSO's ability to readily penetrate the skin is a significant hazard, as it can carry dissolved chemicals, such as 1-Cyclohexyl-3-isobutylurea, into the body.[1][7][8]

-

Skin Penetration: Never handle DMSO solutions without proper gloves. Butyl rubber or other resistant gloves are recommended.[1]

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[2][9][10] This is the primary cause of compound precipitation from stock solutions and is discussed in detail in the next section.

-

Combustibility: DMSO is a combustible liquid.[8] Keep it away from heat and open flames.[11]

-

Part 2: The Causality of Failure: DMSO Hygroscopicity and Solution Instability

The single most common reason for the failure of DMSO-based stock solutions is the absorption of atmospheric water.[2] This is not merely a procedural note; it is a critical mechanistic point that underpins the entire protocol.

When DMSO absorbs water, its solvent properties change dramatically. The polarity of the DMSO-water mixture increases, and a highly structured liquid phase forms, which is less capable of solvating large, lipophilic compounds.[9][10][12] This change significantly decreases the solubility of compounds like 1-Cyclohexyl-3-isobutylurea, leading to precipitation.[10] This issue is severely exacerbated by repeated freeze-thaw cycles, where condensation can introduce moisture each time the vial is opened.[13][14][15] Therefore, the core principle of this protocol is the stringent exclusion of moisture at every step.

Part 3: Experimental Protocol for 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening. If a higher concentration is required, the user must first empirically determine the solubility limit.

Materials and Equipment

-

1-Cyclohexyl-3-isobutylurea powder

-

Anhydrous, high-purity DMSO (≥99.9%), preferably from a new, sealed bottle

-

Analytical balance (readable to 0.1 mg)

-

Chemical fume hood

-

Sterile, amber glass vials or clear vials to be wrapped in foil

-

Sterile, polypropylene microcentrifuge tubes for aliquots

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, appropriate gloves

Step 1: Calculation

Accurate calculations are the foundation of an accurate stock solution.

Goal: Prepare 1 mL of a 10 mM stock solution.

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Convert Units:

-

Concentration: 10 mM = 0.010 mol/L

-

Volume: 1 mL = 0.001 L

-

Molecular Weight: ~198.31 g/mol

-

-

Calculate Mass:

-

Mass = 0.010 mol/L × 0.001 L × 198.31 g/mol

-

Mass = 0.0019831 g = 1.98 mg

-

Step 2: Preparation Workflow

This entire procedure must be performed within a chemical fume hood.

-

Preparation: Bring the sealed bottle of anhydrous DMSO and the vial of 1-Cyclohexyl-3-isobutylurea to room temperature before opening to prevent water condensation on cold surfaces.

-

Weighing:

-

Place a sterile, labeled amber glass vial on the analytical balance and tare it.

-

Carefully weigh exactly 1.98 mg of 1-Cyclohexyl-3-isobutylurea powder directly into the vial. Record the actual mass.

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

-

Immediately cap the vial tightly to minimize exposure to air.

-

-

Dissolution:

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

-

If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[16] Gentle warming to 37°C can also be attempted, but only if the compound's thermal stability is known.[16][17]

-

-

Final Concentration Adjustment (Optional but Recommended): If the actual mass weighed was different from the target, recalculate the final concentration for accurate record-keeping.

-

Formula: Actual Conc. (mM) = [Actual Mass (mg) / 198.31 ( g/mol )] / 0.001 (L)

-

Workflow Visualization

Caption: Workflow for preparing 1-Cyclohexyl-3-isobutylurea stock solution in DMSO.

Part 4: Self-Validating Protocol: Storage and Handling for Longevity

Proper storage is as crucial as proper preparation. The goal is to create a self-validating system where the integrity of the stock is maintained over time.

The Aliquoting Imperative

To prevent the degradation and precipitation caused by repeated freeze-thaw cycles, the master stock solution must be aliquoted immediately after preparation.[14][18][19]

-

Determine Aliquot Volume: Decide on a practical volume for your experiments (e.g., 20 µL or 50 µL).

-

Dispense: Using a calibrated pipette, dispense the stock solution into sterile, clearly labeled polypropylene tubes.

-

Seal and Store: Cap each tube tightly and immediately place the aliquots in a freezer box for storage.

Storage Conditions

-

Temperature: Store aliquots at -20°C for short-to-medium term storage (up to 3-6 months) or at -80°C for long-term storage (up to 1-2 years).[18][19][20]

-

Light: If not using amber vials, protect the aliquots from light by storing them in a dark freezer box.[17]

Using a Stored Aliquot

-

Remove a single aliquot from the freezer.

-

Thaw it completely at room temperature.

-

Vortex briefly to ensure homogeneity before use.

-

Crucially, do not refreeze the aliquot. Discard any unused portion of the thawed aliquot to maintain the integrity of the remaining frozen stock.

Part 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely. | 1. Target concentration exceeds solubility limit.2. Insufficient mixing.3. Poor quality or hydrated DMSO.[10] | 1. Prepare a more dilute solution.2. Sonicate the solution for 10-30 minutes.[16]3. Use a fresh, sealed bottle of anhydrous DMSO. |

| Solution is clear initially, but a precipitate forms after storage and thawing. | 1. Water absorption into the DMSO from the atmosphere during handling or from repeated freeze-thaw cycles.[12][14]2. Compound degradation. | 1. Discard the precipitated solution. Prepare a fresh stock using anhydrous DMSO and immediately aliquot to avoid freeze-thaw cycles.[14]2. Ensure storage conditions (temperature, light protection) are optimal. |

| Inconsistent experimental results using different aliquots. | 1. Incomplete dissolution of the master stock before aliquoting.2. Degradation of the stock over time. | 1. Ensure the master stock is perfectly clear and homogenous before aliquoting.2. Prepare a fresh master stock solution. Note the preparation date on all aliquots. |

References

-

Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Available at: [Link]

-

Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. Available at: [Link]

-

Modern Drug Discovery. News in Brief: Sample stability during freeze-thaw. Available at: [Link]

-

Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

-

NextSDS. 1-CYCLOHEXYL-3-ISOBUTYLUREA — Chemical Substance Information. Available at: [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

-

Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

-

eviQ. Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Available at: [Link]

-

dmsostore. Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: DMSO. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1,3-Dicyclohexylurea. Available at: [Link]

-

GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

-

Quora. What is the best way of storing a DMSO in a research lab? Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

-

Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? Available at: [Link]

-

ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)? Available at: [Link]

-

PubChemLite. 1-cyclohexyl-3-isobutylurea (C11H22N2O). Available at: [Link]

-

PubChem. 1-Cyclohexyl-3-dodecylurea. Available at: [Link]

-

ResearchGate. Solubility of drug in DMSO? Available at: [Link]

-

PubChem. 1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-urea. Available at: [Link]

-

ResearchGate. The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Available at: [Link]

-

Polanski, J., et al. (2019). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 59(4), 1496–1505. Available at: [Link]

-

Gaylord Chemical. DMSO. Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nextsds.com [nextsds.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - 1-cyclohexyl-3-isobutylurea (C11H22N2O) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. ziath.com [ziath.com]